molecular formula C23H18ClNO3 B13379407 1-(3-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one

1-(3-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B13379407
M. Wt: 391.8 g/mol
InChI Key: DFEKFRBICLMGFD-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a compound that belongs to the class of oxoindolin-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound’s structure features a chlorobenzyl group, a hydroxy group, and a phenylethyl group attached to an indolinone core, making it a unique and versatile molecule in medicinal chemistry.

Preparation Methods

The synthesis of 1-(3-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the indolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorobenzyl group: This step often involves the use of chlorobenzyl halides in the presence of a base to facilitate nucleophilic substitution.

    Addition of the hydroxy group: This can be done through hydroxylation reactions using oxidizing agents.

    Attachment of the phenylethyl group: This step may involve Friedel-Crafts acylation or alkylation reactions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-(3-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC or KMnO4.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

1-(3-chlorobenzyl)-3-hydroxy-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one can be compared with other oxoindolin-2-one derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits.

Properties

Molecular Formula

C23H18ClNO3

Molecular Weight

391.8 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-hydroxy-3-phenacylindol-2-one

InChI

InChI=1S/C23H18ClNO3/c24-18-10-6-7-16(13-18)15-25-20-12-5-4-11-19(20)23(28,22(25)27)14-21(26)17-8-2-1-3-9-17/h1-13,28H,14-15H2

InChI Key

DFEKFRBICLMGFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)Cl)O

Origin of Product

United States

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